molecular formula C17H28N2O4 B5436952 3-{[(3-MORPHOLINOPROPYL)AMINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID

3-{[(3-MORPHOLINOPROPYL)AMINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID

Cat. No.: B5436952
M. Wt: 324.4 g/mol
InChI Key: YDYONXSOUBSUGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(3-MORPHOLINOPROPYL)AMINO]CARBONYL}BICYCLO[222]OCTANE-2-CARBOXYLIC ACID is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-MORPHOLINOPROPYL)AMINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the stereoselective functionalization of an N-protected derivative of endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid . This process includes the formation of intermediates such as dihydro-1,3-oxazine or γ-lactone, followed by ring closure to yield the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of specific catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[(3-MORPHOLINOPROPYL)AMINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[(3-MORPHOLINOPROPYL)AMINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s unique bicyclic structure allows it to fit into specific molecular pockets, enhancing its efficacy as a bioactive agent .

Properties

IUPAC Name

3-(3-morpholin-4-ylpropylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O4/c20-16(18-6-1-7-19-8-10-23-11-9-19)14-12-2-4-13(5-3-12)15(14)17(21)22/h12-15H,1-11H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYONXSOUBSUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(C2C(=O)O)C(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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